H-Orn(Boc)-AMC
Description
Significance of Fluorogenic Probes in Enzyme Activity Analysis
The examination of enzyme activity is crucial for understanding fundamental biological processes and diagnosing diseases where abnormal enzyme activity is a hallmark nih.gov. Fluorogenic probes enable researchers to visualize enzyme dynamics in vitro and in vivo with high sensitivity and spatiotemporal resolution nih.govchemicalbook.com. They are widely used to characterize bioactive enzymes and have been extensively applied in enzyme activity measurement due to their simplicity, selectivity, and sensitivity uni.lu. Enzyme-activated fluorescent probes can monitor the dynamics of enzyme activity in real-time, offering a significant advancement over conventional biomarker examination which relies on comparative expression levels rather than activity nih.gov.
Overview of Coumarin-based Substrates for Protease Research
Coumarins are a well-established class of structures used to introduce fluorescence into tool compounds for biochemical investigations. They are valued for their small size, chemical stability, accessibility, and tunable photochemical properties. Coumarin-based fluorophores, such as 7-amino-4-methylcoumarin (B1665955) (AMC), are widely employed in the design of fluorogenic substrates for proteases. In these substrates, the coumarin (B35378) moiety is typically linked to a peptide sequence. Upon cleavage of the peptide bond by a specific protease, the highly fluorescent AMC group is released, leading to a significant increase in fluorescence signal. The fluorescence properties of coumarins, including a large Stokes shift and good quantum yield, further enhance their utility in these assays.
Historical Development and Evolution of Peptidyl-AMC Probes
The use of 7-amino-4-methylcoumarin (AMC) fluorogenic peptide substrates is a well-established method for determining protease specificity. The principle involves the specific cleavage of an anilide bond, which liberates the fluorogenic AMC leaving group, allowing for simple determination of cleavage rates. Over time, the development has moved towards creating arrays and positional-scanning libraries of AMC peptide substrates to rapidly profile the specificity of proteases by sampling a wide range of substrates in a single experiment. While AMC is a widely used fluorophore, other coumarin derivatives and fluorogenic leaving groups, such as 7-amino-4-carbamoylmethylcoumarin (ACC), have also been developed, offering improved fluorescence properties and facilitating solid-phase synthesis techniques for substrate preparation. The historical development reflects a continuous effort to improve the sensitivity, specificity, and throughput of enzyme activity assays through rational design and synthesis of fluorogenic probes.
H-Orn(Boc)-AMC, as a peptidyl-AMC conjugate, fits within this historical and technical framework. It consists of an ornithine residue with a tert-butyloxycarbonyl (Boc) protecting group on the delta-amine, linked to the AMC fluorophore. While specific detailed research findings focused solely on this compound as a protease substrate were not extensively found in the provided search results, its structure suggests its potential use in investigating proteases that may recognize substrates containing an N-terminal ornithine residue, with the Boc group potentially influencing substrate recognition or serving a protective role during synthesis. Studies on other Boc-protected peptidyl-AMC substrates, such as Boc-Gln-Ala-Arg-AMC used for trypsin and TMPRSS2 activity, and Boc-Val-Pro-Arg-AMC used for thrombin and the 20S proteasome, demonstrate the general application of Boc-protected peptidyl-AMC probes in enzyme assays. Additionally, research exploring the effect of substituting amino acids like ornithine at specific positions within peptide substrates on protease activity highlights the relevance of ornithine-containing sequences in protease research.
Given the limited specific data for this compound as a substrate in the search results, detailed research findings and data tables specifically for this compound cannot be provided based on the current information. However, its structure aligns with the principles of fluorogenic peptidyl-AMC substrates used in protease research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27N3O5 |
|---|---|
Molecular Weight |
389.45 |
Synonyms |
(S)-tert-butyl (4-amino-5-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentyl)carbamate |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for H Orn Boc Amc and Analogs
Methodologies for Peptidyl-AMC Synthesis for Research Applications
The synthesis of peptidyl-AMC conjugates, including H-Orn(Boc)-AMC, is crucial for generating fluorogenic substrates used in detecting and characterizing protease activity. These substrates typically consist of a peptide sequence linked to the fluorogenic 7-amino-4-methylcoumarin (B1665955) (AMC) moiety at the C-terminus. Upon cleavage by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence that can be detected spectrophotometrically. nih.govresearchgate.netnih.gov
Liquid-Phase Synthesis Approaches for this compound
Liquid-phase peptide synthesis (LPPS) is a traditional method that can be employed for the synthesis of peptidyl-AMC conjugates. In LPPS, the peptide chain is elongated in a homogeneous solution. One common strategy for synthesizing peptide-AMC derivatives in solution involves coupling an N-protected derivative of the C-terminal amino acid to AMC, often using coupling reagents like POCl₃/pyridine. Following this coupling, the amine protection is removed, and the remaining peptide sequence is assembled through fragment condensation or stepwise elongation. uni.lu While this approach is viable, it can be less amenable to the rapid, parallel synthesis of libraries compared to solid-phase methods. uni.lu
Solid-Phase Synthesis Techniques for C-terminally Modified Peptides and Analogs
Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, offers significant advantages for peptide synthesis, including the preparation of C-terminally modified peptides like peptidyl-AMC conjugates. In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion and facilitating purification.
However, the direct solid-phase synthesis of peptide-AMC conjugates can present challenges because 7-amino-4-methylcoumarin (AMC) lacks a functional group suitable for direct attachment to a standard solid support. To overcome this, various solid-phase strategies have been developed. One approach involves using a backbone amide linker (BAL linker) or utilizing the side chain functionality of the C-terminal amino acid as an anchor point. Another strategy involves the solution-phase synthesis of an amino acid-AMC conjugate, which is then attached to the solid support for subsequent peptide elongation.
More recent advancements include the development of specialized AMC-loaded resins designed to enable the direct synthesis of peptide-AMCs using standard Fmoc solid-phase peptide synthesis protocols. uni.lu For example, resins pre-loaded with Fmoc-Asp(Wang resin)-AMC and Fmoc-Arg(bis-Boc-resin)-AMC have been developed. uni.lu These resins allow the peptide chain to be assembled on the amino group of the resin-bound modified amino acid using standard Fmoc chemistry. uni.lu Cleavage from the resin, typically with trifluoroacetic acid (TFA), directly releases the peptide-AMC conjugate. uni.lu This solid-phase approach is straightforward, versatile, and well-suited for the combinatorial synthesis of peptide-AMCs.
Incorporation of Protecting Groups and Fluorogenic Moieties in Probe Design
The design of peptidyl-AMC probes like this compound involves the strategic incorporation of protecting groups and fluorogenic moieties. Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and control the formation of specific peptide bonds. The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group used in peptide synthesis. It is typically removed using moderately strong acids such as trifluoroacetic acid (TFA). In this compound, the Boc group is specifically used to protect the delta-amino group of the ornithine residue. This selective protection is crucial during peptide synthesis to ensure that peptide bond formation occurs only at the alpha-amino group.
The fluorogenic moiety, AMC (7-amino-4-methylcoumarin), is incorporated at the C-terminus of the peptide. nih.gov AMC is a blue-fluorescent dye whose peptide amides are widely used as substrates for detecting enzymatic activity. researchgate.net The linkage between the peptide and AMC is typically an amide bond formed between the carboxyl group of the C-terminal amino acid residue and the amine group of AMC. nih.gov This amide bond quenches the fluorescence of AMC. nih.gov Upon enzymatic cleavage of this bond, the free AMC is liberated, leading to a significant increase in fluorescence intensity, which can be monitored to measure enzyme activity. nih.govnih.gov AMC exhibits excitation and emission maxima at approximately 342 nm and 441 nm, respectively. nih.govresearchgate.netuni.lu
The choice of protecting groups and the method of incorporating the fluorogenic moiety are critical for the success of the synthesis and the utility of the resulting probe. Orthogonal protecting group strategies, such as the combination of Boc (acid-labile) and Fmoc (base-labile) groups, are often employed to selectively deprotect specific functional groups during synthesis.
Design and Synthesis of Modified this compound Derivatives for Specific Research Applications
Modified this compound derivatives and related peptidyl-AMC probes are designed to tailor their properties for specific research applications, such as studying particular proteases or improving probe characteristics.
Strategies for Introducing Non-Canonical Amino Acids into Substrates
Introducing non-canonical amino acids (ncAAs) into peptide substrates is a powerful strategy to create modified derivatives with altered properties, such as enhanced stability, modified enzymatic recognition, or the introduction of bio-orthogonal handles for further modification. ncAAs are amino acids that are not among the 20 standard proteinogenic amino acids.
Several methods exist for incorporating ncAAs into peptides. In solid-phase peptide synthesis, protected non-canonical amino acids can be directly coupled into the growing peptide chain using standard coupling procedures, similar to canonical amino acids. This allows for precise placement of the ncAA at a desired position within the peptide sequence.
C-terminal Modification Strategies for Enhanced Probe Utility
C-terminal modifications are crucial for tailoring the properties and applications of peptides, including peptidyl-AMC probes. Beyond the standard C-terminal amide or acid, various modifications can be introduced to enhance probe utility. For peptidyl-AMC probes, the AMC moiety itself is a C-terminal modification linked via an amide bond. nih.gov
However, further modifications to the C-terminus or the amino acid directly preceding the AMC can be implemented. For instance, introducing specific amino acids at the C-terminus (P1 position, according to protease substrate nomenclature) is critical for determining protease specificity. uni.lu The choice of the amino acid at this position in peptidyl-AMC substrates dictates which enzymes are likely to cleave the peptide bond and release the fluorescent signal. For example, substrates with arginine or lysine (B10760008) at the P1 position are often used for trypsin-like proteases, while those with aspartic acid are relevant for caspases. uni.lu
Other C-terminal modifications, such as the introduction of esters or aldehydes, can alter the peptide's physicochemical properties, including stability, solubility, and membrane permeability. While AMC-based probes specifically utilize the amide linkage to the fluorophore, the broader strategies for C-terminal modification highlight the potential to design peptidyl probes with tailored characteristics for diverse research needs. For example, modifying the amino acid side chain at or near the C-terminus can influence probe-enzyme interactions or provide sites for further conjugation.
Enzymatic Activity Assessment Methodologies Utilizing H Orn Boc Amc
Spectrofluorimetric Principles of AMC Release Detection in Assays
The detection of enzymatic activity using H-Orn(Boc)-AMC relies on spectrofluorimetry. This technique measures the fluorescence intensity of the released AMC molecule, which is directly proportional to the extent of substrate hydrolysis. The principle involves exciting the AMC molecule at a specific wavelength and measuring the emitted light at a longer wavelength.
Optimal Excitation and Emission Wavelengths for this compound Assays
The free AMC fluorophore exhibits optimal excitation and emission wavelengths that are typically utilized in enzymatic assays employing AMC-conjugated substrates. Common excitation wavelengths for AMC range from 355 nm to 380 nm, while the emission wavelengths are typically monitored between 430 nm and 460 nm. hzdr.depeptide.comubpbio.comadmin.chtandfonline.com For instance, some studies using AMC-linked substrates report excitation at 360 nm and emission at 460 nm. ubpbio.comadmin.chtandfonline.com Another source indicates optimal excitation/emission at 380 nm/460 nm. asm.org The peak fluorescence of free AMC has also been measured at an excitation/emission of 360 nm/440 nm. researchgate.net While the uncleaved substrate may have some intrinsic fluorescence, its interference with the free AMC signal can be minimized by selecting emission wavelengths above 430 nm. researchgate.net
Quantitative Measurement of Fluorescent Product Release
The quantitative measurement of enzyme activity using this compound involves monitoring the increase in fluorescence intensity over time. This increase is a direct measure of the rate of AMC release, which in turn reflects the enzyme's catalytic activity. The rate of hydrolysis can be determined from the linear portion of the fluorescence increase curve. ubpbio.com To convert the measured relative fluorescence units (RFU) or fluorescence intensity into the amount of product released, a calibration curve using known concentrations of free AMC is typically employed. This allows for the calculation of enzyme kinetics parameters such as Michaelis-Menten constants (KM) and catalytic rates (kcat). nih.govnih.gov Background fluorescence from the uncleaved substrate or assay components should be subtracted to ensure accurate measurements. ubpbio.comadmin.ch
Development and Optimization of In Vitro Enzyme Assays Employing this compound
Developing a robust in vitro enzyme assay using this compound requires careful consideration of various factors to ensure optimal enzyme activity, substrate specificity, and signal detection.
General Assay Design and Buffer Conditions for this compound
The general design of an enzyme assay using this compound involves incubating the enzyme with the substrate in a suitable buffer system under controlled conditions (e.g., temperature, pH, incubation time). The buffer composition is crucial for maintaining enzyme stability and activity. researchgate.net Specific assay conditions, including buffer composition, can significantly influence kinetic evaluations. researchgate.net For example, assays for cathepsin B have been performed in 0.1 M sodium acetate (B1210297) buffer at pH 5.5 containing DTT, NaCl, PEG, and EDTA. tandfonline.com Another example for a different enzyme assay using an AMC substrate involved an assay buffer of 50 mM Tris at pH 8.0 with NaCl, KCl, and MgCl2. admin.ch The concentration of the substrate is also a critical parameter, often used within a specific range (e.g., 50-200 µM for some AMC substrates). ubpbio.com Enzyme concentration is typically adjusted to provide a sufficient signal-to-noise ratio. admin.chnih.gov
Considerations for Reaction Linearity and Signal-to-Noise Ratio in this compound Assays
Achieving reaction linearity and a favorable signal-to-noise ratio are essential for accurate kinetic measurements. Reaction linearity ensures that the measured fluorescence increase is directly proportional to the reaction time and enzyme concentration, indicating that the substrate is not limiting and product inhibition is not significant during the measurement period. Monitoring the reaction in kinetic mode allows for the determination of initial velocities from the linear slope of the fluorescence curve. ubpbio.comresearchgate.net The signal-to-noise ratio (SNR) is a measure of the desired signal strength relative to the background noise. science.gov A high SNR is crucial for detecting small changes in fluorescence and obtaining reliable data, particularly in low-activity assays or when screening large libraries. Optimizing enzyme and substrate concentrations, minimizing background fluorescence from buffers and reagents, and selecting appropriate detection settings on the spectrofluorimeter are key to improving the SNR. admin.chnih.gov
High-Throughput Screening Formats Using this compound Substrates
This compound and similar fluorogenic AMC substrates are well-suited for high-throughput screening (HTS) applications due to the sensitivity and ease of fluorescence detection. admin.chnih.govpharmaron.com HTS allows for the rapid screening of large libraries of potential enzyme inhibitors or activators. Assays are typically performed in multi-well plates (e.g., 96, 384, or 1536 wells), and fluorescence is measured using automated plate readers. ubpbio.comadmin.chnih.govpharmaron.com The use of continuous or kinetic assays, where fluorescence is monitored over time, is common in HTS to determine enzyme activity rates. tandfonline.comresearchgate.net Automation and miniaturization of these assays enable the rapid analysis of thousands of compounds. pharmaron.comuni-goettingen.de
Advanced Detection Techniques in this compound-Based Assays
While the basic principle of detecting AMC fluorescence upon cleavage is fundamental to this compound assays, advanced detection techniques can enhance the utility and information obtained from these experiments. These techniques include coupled enzyme assays for indirect detection and integration with mass spectrometry for precise cleavage site validation.
Coupled Enzyme Assays for Indirect Detection of this compound Cleavage Products
Coupled enzyme assays are a strategy employed when the direct product of an enzymatic reaction is not easily detectable. In the context of this compound, while AMC is fluorescent, coupled assays might be used in scenarios where the primary enzyme's activity leads to a modification of the substrate that is then acted upon by a second, "coupling" enzyme, ultimately resulting in the release of the detectable AMC.
For example, in assays for histone deacetylase (HDAC) activity, a substrate like Boc-Lys(Ac)-AMC is used. The HDAC enzyme first removes the acetyl group from the lysine (B10760008) residue. bmglabtech.com The deacetylated substrate, Boc-Lys-AMC, is then cleaved by a peptidase, such as trypsin, to release the fluorescent AMC. bmglabtech.comexplorationpub.comexplorationpub.com This two-step process allows for the indirect measurement of HDAC activity by monitoring the fluorescence produced by the trypsin-mediated cleavage of the deacetylated product. bmglabtech.comexplorationpub.com This demonstrates how a coupled assay, involving a primary enzyme (HDAC) and a secondary enzyme (trypsin), can be used with an AMC-linked substrate to detect the activity of an enzyme that doesn't directly cleave the bond releasing AMC.
While the provided search results specifically mention Boc-Lys(Ac)-AMC in the context of coupled HDAC assays, the principle of using a coupled enzyme to process the product of the primary enzymatic reaction before the release of AMC is applicable to other scenarios where this compound or similar substrates are used. The coupling enzyme effectively translates the activity of the primary enzyme into a detectable fluorescent signal from AMC.
Integration with Mass Spectrometry for Cleavage Site Validation
Mass spectrometry (MS) provides a powerful tool for the direct identification and validation of cleavage products in enzymatic assays utilizing substrates like this compound. While fluorescence measurements indicate that cleavage has occurred, MS can definitively identify the resulting peptide fragments, confirming the precise site of enzymatic hydrolysis.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) is a technique that involves incubating a library of peptides with a protease and then using MS to identify the cleavage products. researchgate.netacs.org This approach can reveal the substrate specificity of an enzyme by identifying the preferred cleavage sites within a diverse set of peptides. Although MSP-MS often utilizes peptide libraries, the principle of using MS to analyze cleavage products is directly applicable to validating the cleavage of a specific substrate like this compound.
In studies involving AMC-linked substrates, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has been used to identify and quantify peptide cleavage products. researchgate.netnih.govnih.gov This allows researchers to not only confirm that the enzyme cleaved the this compound substrate but also to analyze the resulting fragments, providing direct evidence of the cleavage event. For instance, LC-MS/MS has been employed to analyze peptide cleavage products in the context of protease activity profiling. plos.orgwindows.net By analyzing the mass-to-charge ratio of the fragments, the exact peptide sequence and the position of the cleaved bond can be determined. nih.gov This is particularly valuable when studying enzymes with potentially complex cleavage patterns or when validating the activity of a novel enzyme on the this compound substrate. The integration of fluorescence detection with MS validation offers a robust approach to characterize enzymatic activity and substrate specificity.
Enzyme Kinetic Characterization and Mechanistic Elucidation Through H Orn Boc Amc
Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat) Using H-Orn(Boc)-AMC
The Michaelis-Menten model is fundamental in enzyme kinetics, describing the relationship between reaction rate and substrate concentration. numberanalytics.com Key parameters derived from this model are K_m and V_max. numberanalytics.com K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate; a lower K_m indicates higher affinity. sigmaaldrich.com V_max is the maximum reaction rate achieved when the enzyme is saturated with the substrate. sigmaaldrich.com The catalytic constant, k_cat, also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. core.ac.uk The catalytic efficiency is expressed as the ratio k_cat/K_m. sigmaaldrich.com
To determine these parameters using this compound, enzyme activity is typically measured at varying substrate concentrations, and the initial reaction velocities are recorded. sigmaaldrich.com The data are then fitted to the Michaelis-Menten equation. numberanalytics.com
Substrate Concentration Range Optimization for this compound Kinetic Analysis
Optimizing the substrate concentration range is crucial for accurate kinetic analysis. At low substrate concentrations, the reaction rate is proportional to the substrate concentration. sigmaaldrich.com As the substrate concentration increases, the enzyme becomes saturated, and the reaction rate approaches V_max, becoming independent of further substrate increases. sigmaaldrich.com A hyperbolic relationship is typically observed when plotting reaction rate against substrate concentration for enzyme-catalyzed reactions. ucl.ac.uk
Experiments are conducted with a range of this compound concentrations to ensure that the collected data span from substrate concentrations well below K_m to concentrations that saturate the enzyme. This allows for the accurate determination of both K_m and V_max. For example, studies determining Michaelis-Menten parameters have utilized substrate concentrations ranging from low micromolar to higher micromolar levels to cover the relevant range for the enzyme being studied. nih.gov
Data Analysis and Model Fitting for this compound Hydrolysis
Following the collection of kinetic data, the initial reaction velocities obtained at different this compound concentrations are analyzed. This typically involves plotting the initial velocity (V₀) against the substrate concentration ([S]). The resulting hyperbolic curve is then fitted to the Michaelis-Menten equation: V₀ = (V_max * [S]) / (K_m + [S]). numberanalytics.com
Various software tools are available for fitting enzyme kinetics data to the Michaelis-Menten model and other kinetic models. originlab.comkintekcorp.com These programs use non-linear regression to determine the best-fit values for K_m and V_max. kintekcorp.com Linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot or Eadie-Hofstee plot, can also be used for graphical analysis, although non-linear regression is generally preferred for more accurate parameter estimation. sigmaaldrich.com The k_cat value can be calculated from V_max and the known enzyme concentration using the relationship V_max = k_cat * [E]₀, where [E]₀ is the total enzyme concentration. core.ac.uk
Analysis of Enzyme Substrate Specificity Using this compound Derivatives
This compound and its derivatives are valuable for probing the substrate specificity of proteases, particularly the preferences for amino acid residues at positions P1, P2, and P3 relative to the cleavage site.
Positional Scanning Libraries and Substrate Profiling with this compound Analogs
Positional Scanning Synthetic Combinatorial Libraries (PS-SCLs) are a powerful approach for determining protease substrate specificity. stanford.edunih.gov These libraries consist of a mixture of peptides with a fixed amino acid at one position (P1, P2, P3, etc.) and a mixture of other amino acids at the remaining positions, all linked to a fluorogenic leaving group like AMC. stanford.edunih.gov By using libraries where the P1 position is systematically varied with different amino acids, researchers can identify the preferred P1 residue for a particular enzyme. Similarly, libraries with fixed residues at P2, P3, and other positions allow for the mapping of enzyme subsites (S1, S2, S3, etc.). hzdr.de
While the direct use of this compound in a comprehensive PS-SCL format might be specific to certain research contexts focusing on the Orn(Boc) residue at a particular position, the principle of using AMC-based peptide libraries with variations at different positions is widely applied to understand protease specificity. For instance, studies have used peptide libraries with AMC to profile the specificity of various proteases by systematically changing amino acids at different positions and measuring the resulting fluorescence upon cleavage. nih.govnih.govnih.gov This allows for the identification of optimal and suboptimal residues at each position.
Impact of Amino Acid Residues at P1, P2, and P3 Positions on this compound Recognition
The amino acid residues at the P1, P2, and P3 positions of a substrate significantly influence its recognition and cleavage by a protease, as these residues interact with the enzyme's S1, S2, and S3 subsites, respectively. hzdr.de this compound itself has Orn(Boc) at the P1 position (assuming the enzyme cleaves after Orn) and AMC as the leaving group. Variations in the amino acid preceding the Orn(Boc)-AMC moiety (P2, P3, etc.) or modifications to the Orn(Boc) residue can reveal the enzyme's preferences at these subsites.
Studies using peptide substrates with AMC have demonstrated the impact of P1, P2, and P3 residues on cleavage efficiency for various proteases. For example, research on Plasmodium falciparum dipeptidyl aminopeptidase (B13392206) 3 (DPAP3) showed that P1 residues have a significant influence on k_cat, with positively charged residues often favored. stanford.edu P2 residues were found to have a bigger influence on K_m than P1, with Leu and nVal being optimal P2 residues for DPAP3. stanford.edu Another study on Leishmania oligopeptidase B (OPB) showed that substrates with Lys or Arg in the P1 position were cleaved, and the substrate Z-GGR-AMC was preferred over H-K- and H-R-AMC, indicating the importance of residues at positions other than P1. nih.gov Research on TMPRSS11D and TMPRSS2 indicated that a P2 Ala residue was tolerated by both proteases, while introducing a positively charged Orn at P2 selectively inhibited TMPRSS2 but substantially reduced TMPRSS11D binding affinity. nih.gov These examples highlight how the nature of amino acids at P1, P2, and P3 positions in AMC-based substrates, including those incorporating modified residues like Orn(Boc), dictates the efficiency of enzymatic cleavage and can be used to understand subsite preferences.
Comparative Studies with Other Fluorogenic Substrates in Specificity Assessment
Comparing the kinetic parameters obtained with this compound to those of other fluorogenic substrates is essential for a comprehensive understanding of enzyme specificity. Different fluorogenic substrates, varying in the peptide sequence and the nature of the fluorophore (e.g., AMC, ACC), can reveal distinct preferences of an enzyme. nih.govthermofisher.com
For instance, studies comparing the cleavage of various AMC-based peptide substrates by an enzyme can highlight preferences for specific amino acid sequences or individual residues at different positions. nih.govacs.org The use of substrates with different leaving groups, such as AMC and ACC, can also provide insights into the enzyme's interaction with the C-terminal part of the substrate. nih.gov Comparative studies with substrates containing different protecting groups or modifications, like the Boc group in this compound, versus substrates with unprotected or differently protected amino termini, can help understand the enzyme's requirements at the N-terminus of the substrate. For example, studies have compared the activity of enzymes on substrates with Boc, Z (benzyloxycarbonyl), or acetyl (Ac) protecting groups. nih.govnih.govacs.org These comparisons, utilizing this compound alongside other fluorogenic substrates, contribute to a detailed map of the enzyme's active site and its substrate recognition profile.
Elucidation of Enzyme Catalytic Mechanisms Utilizing this compound
The design of synthetic substrates like this compound allows researchers to probe the intricate details of how enzymes, especially proteases, recognize and cleave their target sequences. By presenting an enzyme with a substrate containing a specific amino acid sequence and a cleavable fluorescent reporter group, the kinetics of the hydrolysis reaction can be measured. The rate of fluorescence increase directly correlates with the rate of substrate cleavage, providing quantitative data on enzyme activity under various conditions. This approach is fundamental to understanding the catalytic efficiency of an enzyme and how it interacts with its substrate.
While specific detailed kinetic data (like Km and kcat values) for this compound with particular enzymes were not extensively found in the search results, the principle of using AMC-linked substrates to determine these parameters is well-established. Studies utilizing similar Boc-protected peptide-AMC substrates, such as Boc-Gly-Arg-Arg-AMC, Boc-Val-Pro-Arg-AMC, and Boc-Gln-Ala-Arg-AMC, demonstrate the application of this methodology to characterize the kinetic profiles of various proteases, including Leishmania major Oligopeptidase B, thrombin, trypsin, and TMPRSS2. The Boc group on the ornithine side chain in this compound introduces a bulky, hydrophobic modification that can influence substrate recognition and binding by the enzyme's active site.
Role of this compound in Active Site Mapping of Proteases
Active site mapping of proteases aims to define the substrate-binding pockets (subsites) within the enzyme's active site and understand their preferences for specific amino acid residues. This is typically achieved by examining the enzyme's activity against a series of substrates with systematic variations in their amino acid sequence or modifications. AMC-linked substrates are particularly useful for this purpose due to the ease of monitoring cleavage.
Although direct studies specifically detailing the use of this compound for active site mapping were not prominently featured, the use of related Boc-protected ornithine substrates, such as H-Orn(Boc)-pNA (where pNA is para-nitroanilide, another chromogenic/fluorogenic leaving group), has been reported in active-site mapping studies. These studies provide insight into the contribution of individual aminoacyl residues to the hydrolysis rate and the demands of enzyme specificity. By incorporating a Boc-protected ornithine at a specific position (e.g., P1, P2, etc.) within a peptide sequence linked to AMC, this compound allows researchers to probe the characteristics of the corresponding subsite in the protease's active site. The presence and position of the Boc-ornithine residue, with its protected and modified side chain, can reveal information about the size, hydrophobicity, and electronic properties of the binding pocket it interacts with. Comparing the hydrolysis rate of this compound to substrates with different amino acids or modifications at the same position helps to build a profile of the enzyme's substrate specificity at that subsite.
Probing Enzyme-Substrate Interactions and Binding Modes with this compound
The interaction between an enzyme and its substrate is governed by a complex interplay of forces, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces. Understanding these interactions is crucial for elucidating the enzyme's catalytic mechanism and for the rational design of inhibitors or more specific substrates. Fluorescent substrates like this compound provide a means to experimentally investigate these interactions.
The hydrolysis of this compound by a protease is a direct consequence of the enzyme's ability to bind the substrate in a productive orientation within its active site and catalyze the cleavage of the peptide bond preceding the AMC group. The efficiency of this cleavage, reflected in the kinetic parameters, is influenced by how well the Boc-protected ornithine residue and any other residues in the substrate fit into and interact with the enzyme's subsites. Studies using various peptidyl AMC substrates have demonstrated how modifications to amino acid residues affect substrate specificity and reaction velocity, highlighting the importance of hydrophobicity, aromaticity, and structural expanse of residues in enzyme-substrate recognition.
Applications of H Orn Boc Amc in Protease Research and Beyond
Characterization of Specific Protease Families and Isoforms Using H-Orn(Boc)-AMC Substrates
The design of peptide substrates with specific amino acid sequences, including those incorporating modified or non-canonical amino acids like Boc-protected ornithine, is crucial for probing the substrate specificity of different protease families and their isoforms. The interaction between the amino acid residue at the P1 position of the substrate (the residue immediately N-terminal to the scissile bond) and the S1 binding pocket of the protease is a primary determinant of specificity. purdue.eduresearchgate.net
Serine Proteases (e.g., Trypsin-like, Chymotrypsin-like, Elastase-like)
Serine proteases, characterized by a catalytic serine residue, exhibit diverse substrate specificities largely dictated by their S1 pocket structure. purdue.eduresearchgate.netgoogle.com Trypsin-like serine proteases typically prefer basic amino acids like arginine (Arg) or lysine (B10760008) (Lys) at the P1 position due to a negatively charged aspartate residue in their S1 pocket. researchgate.netgoogle.complos.org Chymotrypsin-like proteases, in contrast, favor bulky hydrophobic amino acids such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan at P1. plos.orgpnas.org Elastase-like proteases show specificity for small aliphatic residues like alanine (B10760859) (Ala), valine (Val), or leucine (B10760876) (Leu) at P1. plos.orgpnas.org
While H-Orn-AMC (without the Boc group) might be expected to be a substrate for trypsin-like proteases due to the basic nature of ornithine, the Boc protecting group on the ornithine side chain in this compound alters its interaction with the S1 pocket. The bulky, hydrophobic Boc group can influence the substrate's binding to the active site, potentially directing its cleavage by proteases with S1 pockets that can accommodate such a modification. Studies using various Boc-protected amino acid-AMC substrates, such as Boc-Val-Pro-Arg-AMC or Boc-Leu-Ser-Thr-Arg-AMC, have been employed to characterize serine protease activities. asm.org The specific structure of this compound suggests its potential use in characterizing proteases with a preference for a modified basic or a bulky residue at the P1 position. Research involving Boc-Gln-Ala-Arg-AMC and Boc-Val-Pro-Arg-AMC highlights the use of Boc-protected substrates in studying trypsin-like activity. frontiersin.orgnih.govresearchgate.net
Cysteine Proteases (e.g., Cathepsins, Papain-like)
Cysteine proteases, which utilize a catalytic cysteine residue, also exhibit varied substrate specificities. Papain-like cysteine proteases (Clan CA, family C1), including cathepsins, often show a preference for hydrophobic amino acids at the P2 position (two residues N-terminal to the scissile bond). pnas.orgnih.govnih.gov However, they can also cleave substrates with Arg and Lys at the P1 position. nih.gov
The use of fluorogenic substrates, including those with AMC leaving groups, is common in studying cysteine protease activity. nih.govhzdr.de While direct information on this compound as a substrate specifically for cysteine proteases like cathepsins or papain is not explicitly detailed in the provided snippets, the general principle of using peptide-AMC substrates to map the active site specificity of these enzymes is well-established. nih.govhzdr.de The bulky Boc group on the ornithine residue in this compound could potentially influence its interaction with the S1 or S2 pockets of cysteine proteases, making it a potentially selective substrate for certain members of this class depending on their specific subsite preferences. Studies have investigated dipeptide nitriles with various amino acids at the P2 position for their interaction with cathepsins and papain, emphasizing the importance of P2-S2 interactions. researchgate.net
Other Enzyme Classes Amenable to this compound Substrate Profiling
While proteases are the primary targets for peptide-AMC substrates, other enzyme classes involved in protein modification or processing might potentially interact with such compounds. The provided information primarily focuses on serine and cysteine proteases. However, the use of modified amino acids in substrates can broaden their applicability. Non-canonical amino acids, including those with protecting groups, are explored in the analysis of protease structure and function, as well as potential interactions with other enzymes. mdpi.comresearchgate.net The specific chemical structure of this compound, with its protected ornithine, might allow for its use in profiling enzymes that recognize and cleave substrates with this particular modification, extending beyond the typical protease families depending on the enzyme's active site characteristics.
Investigation of Enzyme Activity in Complex Biological Samples (In Vitro/Ex Vivo Research)
Fluorogenic substrates like this compound are valuable for measuring enzyme activity in complex biological matrices where endogenous fluorescence or interfering substances can be an issue. The release of the highly fluorescent AMC upon cleavage provides a sensitive signal.
Studies in Cell Lysates and Recombinant Protein Systems
Measuring protease activity in cell lysates and using recombinant protein systems are common approaches in biochemical research. biorxiv.orgthermofisher.combiosynth.com Cell lysates contain a mixture of proteins, including various proteases, and fluorogenic substrates can be used to assess the total activity of a specific protease class or, with appropriate controls and inhibitors, the activity of a particular enzyme. asm.org Recombinant protein systems allow for the expression and purification of individual enzymes, enabling detailed kinetic studies and substrate specificity profiling in a more controlled environment. biorxiv.orgthermofisher.combiosynth.com
This compound, like other peptide-AMC substrates, can be employed in assays using cell lysates or purified recombinant proteases to quantify enzymatic activity. frontiersin.orgnih.goveurofinsdiscovery.comexplorationpub.com The increase in fluorescence upon cleavage in these systems directly correlates with the enzyme's activity. This approach is used to characterize recombinant proteases and to study enzyme activity in cellular contexts. nih.goveurofinsdiscovery.comexplorationpub.com The use of specific substrates and inhibitors in cell lysates can help to dissect the contribution of individual proteases to the observed activity. asm.org
Analysis in Tissue Extracts and Biological Fluids for Research Purposes
Analyzing protease activity in tissue extracts and biological fluids provides insights into the physiological and pathological roles of these enzymes. researchgate.net Changes in protease activity in these samples can be indicative of disease states or biological processes. Fluorogenic substrates are suitable for such analyses due to their sensitivity.
Development of Enzyme Inhibitors and Activity-Based Probes Derived from this compound Scaffold
The scaffold of this compound, comprising a protected amino acid linked to a fluorophore, represents a fundamental structure in the design of tools for studying proteases. Variations of this structure, particularly the peptide sequence and the nature of the leaving group or reactive moiety, are extensively used in developing both enzyme inhibitors and activity-based probes.
This compound in Inhibitor Screening Assays
Fluorogenic substrates like those incorporating AMC are widely used in protease activity assays, which form the basis of high-throughput screening for enzyme inhibitors. The hydrolysis of these substrates by a protease leads to the release of the fluorescent AMC group, allowing for continuous monitoring of enzyme activity by measuring fluorescence intensity uni.lu. In the context of inhibitor screening, potential inhibitor compounds are incubated with the enzyme and the fluorogenic substrate. If a compound inhibits the enzyme, the rate of substrate hydrolysis and thus the increase in fluorescence will be reduced compared to a control without the inhibitor.
Assays using substrates with C-terminal AMC or ACC (7-amino-4-carbamoylmethylcoumarin), which shows comparable kinetic profiles to AMC, are standard methods for measuring protease activity uni.lu. The sensitivity of these assays allows for the use of low enzyme and substrate concentrations, enabling the screening of large libraries of potential inhibitors. Examples of AMC-based substrates used in such assays include Z-LLE-AMC, Boc-LRR-AMC, and Suc-LLVY-AMC, which have been employed to measure the activity of proteasome subunits. Similarly, Boc-Lys(acetyl)-AMC has been used as a fluorogenic substrate in in vitro HDAC inhibition fluorescence assays, where trypsin is added as a developer to release the fluorophore. The general approach involves mixing enzyme and substrate in a suitable buffer and monitoring the fluorescence signal over time uni.lu. Inhibitors are typically pre-incubated with the enzyme before substrate addition uni.lu.
Characterization of Inhibitor Potency (IC50) and Mechanism of Action
Once potential inhibitors are identified through screening, their potency and mechanism of action are characterized using quantitative enzymatic assays, often employing the same type of fluorogenic substrates used in screening. The half-maximal inhibitory concentration (IC50) is a key parameter determined, representing the concentration of inhibitor required to reduce enzyme activity by 50%. IC50 values are typically determined by measuring enzyme activity in the presence of varying concentrations of the inhibitor and fitting the data to a dose-response curve. These measurements can be performed using spectrophotometric or fluorometric methods by evaluating the release of chromophores like para-nitroaniline (pNA) or fluorophores like AMC from appropriate substrates.
Beyond potency, understanding the mechanism by which an inhibitor interacts with the enzyme is crucial. This involves determining if the inhibition is reversible or irreversible, and if it is competitive, non-competitive, or uncompetitive. Studies can also investigate time-dependent inhibition, where the potency of the inhibitor increases with longer pre-incubation times with the enzyme. The mechanism of action can be characterized by monitoring substrate hydrolysis over time after diluting the enzyme-inhibitor mixture, which helps assess the dissociation of the enzyme-inhibitor complex. For example, studies have characterized the mechanism of hydrazide-based class I selective HDAC inhibitors using Boc-Lys(acetyl)-AMC as a substrate, revealing mixed, slow, and tight binding inhibition. Data from these characterization studies provide insights into how inhibitors interact with the enzyme's active site or other crucial regions.
Design of Activity-Based Probes Based on this compound Structure
The structural concept of a targeting moiety (like a peptide sequence or modified amino acid) linked to a functional group is also central to the design of activity-based probes (ABPs). ABPs are molecules that covalently bind to the active form of an enzyme, making them valuable tools for identifying and visualizing active enzymes in complex biological samples. The peptide scaffold, similar to the amino acid component in this compound, provides specificity for the target enzyme or enzyme class. This scaffold is then coupled to a reactive group (warhead) that forms a covalent bond with a residue in the enzyme's active site upon recognition and binding.
The design of ABPs often utilizes peptide motifs that are selective substrates or inhibitors for the target protease. For instance, peptide-based ABPs have been designed to target specific catalytic subunits of the human 20S proteasome. These probes can incorporate various reactive groups, such as vinyl sulfones or diaryl phosphonates. Furthermore, ABPs can be synthesized with tags, such as fluorophores or biotin, to enable detection, visualization, or enrichment of the labeled enzymes. The Orn(Boc) moiety itself has been incorporated into structures used in the synthesis of caged luminescent peptides, which can serve as precursors for activity-based probes targeting serine proteases. For example, Fmoc-Orn(Boc)-6ABTC was used as an intermediate in the solid-phase synthesis of such compounds. This demonstrates how modified amino acids like Boc-protected ornithine can be part of the scaffold in designing probes for protease research. The data obtained from studying peptide substrates can directly inform the design of specific inhibitors or activity-based probes.
Future Directions and Emerging Research Avenues
Development of Next-Generation Fluorogenic Substrates with Enhanced Properties
While 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore, its inherent photophysical properties present certain limitations, such as suboptimal quantum yield and fluorescence in the ultraviolet/blue region, which can be susceptible to interference from biological molecules. nih.govresearchgate.net Research is actively pursuing the development of novel fluorogenic substrates that overcome these drawbacks, aiming for enhanced sensitivity, selectivity, and applicability in complex biological environments.
A key area of development is the creation of fluorophores with superior fluorescence properties. For instance, 7-amino-4-carbamoylmethylcoumarin (ACC) has been introduced as an alternative to AMC. ACC exhibits an approximately 3-fold higher fluorescence quantum yield, which allows for a reduction in the required enzyme and substrate concentrations in assays. nih.gov This enhanced sensitivity is particularly valuable when analyzing proteases that are present in low abundance. nih.gov Another strategy involves the development of red-shifted fluorescent dyes, such as rhodamine-based reporters (e.g., Rhod110), to minimize interference from autofluorescence and light absorption by organic compounds commonly found in screening libraries and biological samples. researchgate.net Furthermore, the advent of chemiluminescent probes, which generate light through a chemical reaction upon enzymatic cleavage, offers a significant leap in sensitivity, with some demonstrating up to a 16,000-fold higher sensitivity compared to analogous AMC-based fluorescent probes. acs.org
Table 1: Comparison of Fluorogenic and Chemiluminescent Reporters
| Reporter Group | Excitation (nm) | Emission (nm) | Key Advantages | Reference(s) |
|---|---|---|---|---|
| AMC (7-amino-4-methylcoumarin) | ~380 | ~440-460 | Well-established; widely used. | nih.govmbl.edu |
| ACC (7-amino-4-carbamoylmethylcoumarin) | ~350 | ~450 | ~3-fold higher quantum yield than AMC. | nih.gov |
| Rhodamine 110 | ~496 | ~520 | Red-shifted fluorescence reduces interference. | researchgate.net |
| Chemiluminescent Dioxetanes | N/A (Chemical reaction) | N/A (Light emission) | Extremely high sensitivity; no light source needed. | acs.org |
These next-generation substrates are not only improving sensitivity but also enabling more complex experimental designs, such as multiplexed assays where multiple protease activities can be monitored simultaneously using spectrally distinct fluorophores. researchgate.net
Integration with Advanced High-Throughput Technologies for Protease Research
The simple, turn-on fluorescence mechanism of substrates like H-Orn(Boc)-AMC makes them highly amenable to high-throughput screening (HTS) for the discovery of protease inhibitors and the characterization of enzyme function. scbt.com The future will see a deeper integration of these substrates with advanced HTS platforms and methodologies, enabling faster and more comprehensive protease analysis.
Automation and miniaturization are key trends, with assays being adapted for 96- and 384-well microplate formats, significantly increasing the number of compounds or conditions that can be tested simultaneously. nih.govdtic.mil The development of continuous, homogeneous assays further streamlines the HTS process by reducing the number of pipetting steps, making them more efficient for screening large compound libraries. explorationpub.com
A powerful approach that will continue to evolve is the use of combinatorial fluorogenic substrate libraries. nih.gov Positional scanning libraries, for example, allow for the rapid and systematic profiling of a protease's substrate specificity by testing pools of peptides where one amino acid position is fixed while others are varied. nih.govnih.gov This technology, powered by solid-phase synthesis techniques, enables the creation of vast and diverse substrate libraries to create detailed pharmacophoric maps of protease active sites. nih.gov These profiles are invaluable for designing highly selective substrates and potent inhibitors. nih.gov
Table 2: Technologies Enhancing High-Throughput Protease Research
| Technology | Principle | Advantage in Protease Research | Reference(s) |
|---|---|---|---|
| Microplate-based Assays | Miniaturization of reactions in 96- or 384-well plates. | Increased throughput for screening large libraries. | nih.gov |
| Continuous Homogeneous Assays | All reaction components are mixed in a single step. | Simplified workflow, fewer pipetting steps, suitable for automation. | explorationpub.com |
| Combinatorial Substrate Libraries | Large collections of peptide substrates with systematic variations. | Rapid and comprehensive profiling of protease specificity. | nih.gov |
| Solid-Phase Peptide Synthesis (SPPS) | Synthesis of peptides on a solid support. | Efficient and straightforward preparation of diverse substrate libraries. | nih.govacs.org |
The combination of next-generation fluorogenic substrates with these advanced HTS technologies will accelerate the pace of drug discovery and deepen the fundamental understanding of protease biology.
Role in Systems-Level Enzyme Activity Profiling and Proteomics Research
Beyond studying individual enzymes in isolation, there is a growing trend toward understanding enzyme function at a systems level, within the complex environment of cells, tissues, and even whole organisms. nih.gov Fluorogenic substrates are becoming integral tools in this endeavor, enabling the spatial and temporal mapping of enzyme activity. nih.govnih.gov
One of the most significant emerging areas is activity-based protein profiling (ABPP). While traditional ABPP uses covalent inhibitors to label active enzymes, fluorogenic substrates provide a complementary approach to measure and visualize the dynamic activity of these enzymes in their native environment. nih.govnih.gov By designing probes that can be used in living cells, researchers can monitor how protease activity changes in response to various stimuli or disease states. nih.gov This has been facilitated by the development of probes based on concepts like Fluorescence Resonance Energy Transfer (FRET), which can be genetically encoded and expressed directly in cells. nih.govtandfonline.com
The integration of fluorogenic assays with proteomics is another promising frontier. Environmental Activity-Based Protein Profiling (eABPP), for example, combines ABPP with genome-resolved metagenomics and mass spectrometry to identify active enzymes directly from complex environmental samples. nih.gov This function-driven approach bridges the gap between genomic potential and real-time enzymatic activity. nih.gov As these methods mature, they will allow for a more holistic understanding of the "active proteome," providing insights into the cooperation and regulation of multiple enzymes within biological pathways and their roles in health and disease. nih.gov
Q & A
Q. Table 1: Critical Parameters for this compound Handling
| Parameter | Optimal Range | Impact on Research |
|---|---|---|
| Stock Concentration | 5–10 mM in DMSO | Prevents precipitation in assays |
| Incubation Temperature | 25–37°C | Balances enzyme activity/stability |
| Assay pH | 7.0–7.5 (phosphate buffer) | Minimizes non-specific hydrolysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
